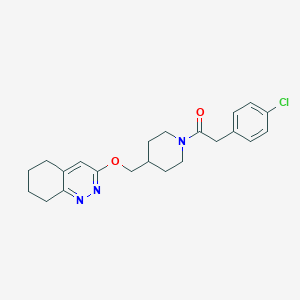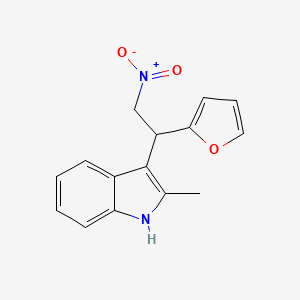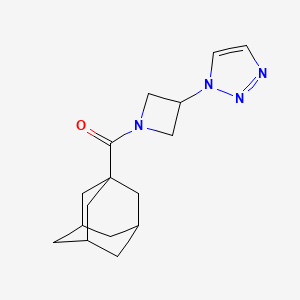![molecular formula C10H12F3N3OS B2549252 4-[2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine CAS No. 339019-56-6](/img/structure/B2549252.png)
4-[2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines, which are a class of bioactive compounds, has been achieved through palladium-catalyzed cross-coupling reactions using triorganoindium reagents. This method has proven to be efficient and versatile, allowing for the creation of a variety of non-symmetrical pyrimidines functionalized at the C-4 and C-6 positions . Another approach for synthesizing substituted pyrimidines involved the reaction of 2-hexyl-isothiourea hydrobromide with 5,5-diethoxy-pent-3-yn-2-one, which was part of a flexible synthesis route for GABA B enhancers .
Molecular Structure Analysis
The molecular structure of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one has been characterized by the presence of two polymorphic forms, both crystallizing in the P2(1)/c space group. The polymorphs differ in the number of molecules in the unit cell (Z'), with form I having Z' = 1 and form II having Z' = 2. The molecules in form I are linked by N-H...O hydrogen bonds into chains, while form II features chains of edge-fused rings generated by distinct N-H...O hydrogen bonds . The crystal structures of other substituted pyrimidines have also been determined, revealing details such as chair conformations of the morpholine rings and the configurations of the butadiene units .
Chemical Reactions Analysis
The interaction of 2-methylsulfanyl-6-polyfluoroalkylpyrimidin-4-ones with nucleophiles like morpholine has been shown to result in nucleophilic substitution reactions. These reactions lead to the formation of 2-morpholino-6-polyfluoroalkylpyrimidin-4-ones, with the lactam structure of the synthesized heterocycles confirmed by X-ray structural analysis and spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the presence of polymorphism can affect the material's solubility and stability . The spectroscopic properties of related compounds, such as 4-methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine and 4-(3,4,4-trichloro-1-decylsulfanyl-2-nitro-buta-1,3-dienyl) morpholine, have been investigated, providing insights into their potential applications . Additionally, the photophysical properties of 2-substituted pyridines, including those with morpholino groups, have been studied, revealing high fluorescence quantum yields in both solution and solid state .
Applications De Recherche Scientifique
Pharmacological Interest of Morpholine and Pyrans Derivatives
Morpholine derivatives, including compounds related to "4-[2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine", exhibit a broad spectrum of pharmacological activities. These compounds are involved in the development of therapies for various diseases due to their significant pharmacophoric activities. Research has focused on synthesizing novel morpholine and pyran derivatives to explore their potential in medicinal chemistry (Asif & Imran, 2019).
Electrochemical Detection Methods
The electrochemical detection of pesticides, including those structurally related to the specified compound, has been a significant area of research. Techniques like the electrochemical method for recognizing compounds in real samples are praised for their simplicity, speed, and cost-effectiveness. This approach is instrumental in environmental monitoring and safety assessments (Lohrasbi‐Nejad, 2022).
Antioxidant Activity Analysis
Analytical methods for determining antioxidant activity highlight the importance of morpholine derivatives in studying antioxidants' roles across various fields, including food engineering, medicine, and pharmacy. These methods help in understanding the mechanisms and kinetics of antioxidant processes, which are crucial in combating oxidative stress-related diseases (Munteanu & Apetrei, 2021).
Photocatalytic Degradation of Pollutants
Research on the photocatalytic degradation of pollutants using TiO2-UV processes underscores the environmental applications of morpholine derivatives. These studies are crucial for understanding the pathways and by-products of photocatalytic degradation, contributing to the development of cleaner and more efficient water treatment technologies (Pichat, 1997).
Ionic Liquids and Electrochemical Applications
The electrochemical reduction mechanisms of organic cations, including morpholine derivatives, are essential for designing salts with desired electrochemical characteristics. This research contributes to the development of advanced materials for energy storage and conversion applications (Lane, 2012).
Hybrid Catalysts in Chemical Synthesis
The synthesis of pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (thiones), which are structurally related to the specified compound, has seen significant advancements through the use of hybrid catalysts. These catalysts have broadened the scope of synthesizing medically and pharmaceutically relevant compounds, showcasing the versatility of morpholine derivatives in catalysis (Parmar, Vala, & Patel, 2023).
Propriétés
IUPAC Name |
4-[2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3OS/c1-18-9-14-7(10(11,12)13)6-8(15-9)16-2-4-17-5-3-16/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIOQPLHUFFZDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCOCC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2549169.png)
![8-(4-Ethoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2549170.png)


![3-(isopropylsulfonyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2549176.png)
![8-(3,5-dimethylphenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2549178.png)



![2-[(3-Nitro-4-pyridyl)amino]acetic acid](/img/structure/B2549184.png)

![N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2549186.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2549187.png)
